Qingyangshengenin B

Descripción general

Descripción

El Otofilósido B es un glucósido esteroideo C-21 aislado de las raíces de Cynanchum otophyllum, una planta medicinal tradicional china. Este compuesto ha ganado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades neuroprotectoras, antienvejecimiento y antiepilépticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Otofilósido B se aísla típicamente de las raíces de Cynanchum otophyllum mediante una serie de procesos de extracción y purificación. Las raíces se secan y se pulverizan primero, seguidas de la extracción utilizando disolventes como metanol o etanol. El extracto se somete luego a técnicas cromatográficas, incluida la cromatografía en columna y la cromatografía líquida de alta resolución (HPLC), para aislar y purificar el Otofilósido B .

Métodos de producción industrial: La producción industrial de Otofilósido B implica la extracción a gran escala de las raíces de Cynanchum otophyllum. El proceso incluye la extracción con disolventes, la concentración y la purificación mediante técnicas cromatográficas avanzadas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El Otofilósido B experimenta diversas reacciones químicas, que incluyen:

Oxidación: El Otofilósido B puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar la parte glucosídica del Otofilósido B, lo que podría alterar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos los haluros de alquilo y los cloruros de acilo, en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos del Otofilósido B, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Qingyangshengenin B exhibits several pharmacological effects that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can suppress the production of inflammatory mediators, such as nitric oxide and pro-inflammatory cytokines, in activated immune cells. In vivo studies have shown its efficacy in ameliorating inflammation in animal models of diseases like arthritis and colitis.

- Neuroprotective Effects : Research indicates that this compound may improve cognitive functions by reducing β-amyloid and tau aggregates in transgenic mice models of Alzheimer's disease. This suggests a potential role in mitigating neurodegenerative disorders .

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to its anti-aging effects .

Applications in Research

This compound has been utilized in various research contexts:

- Toxicological Studies : Its tissue distribution patterns are essential for understanding drug safety and efficacy, particularly in long-term toxicity assessments .

- Sensing Applications : Recent studies have explored the use of this compound as a selective and sensitive sensor for mercuric ions, showcasing its potential applications in environmental monitoring .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study involving transgenic mice with Alzheimer's disease, administration of this compound led to significant improvements in learning and memory capabilities. The compound effectively reduced the levels of β-amyloid plaques and tau protein aggregates, which are hallmarks of Alzheimer's pathology. This study underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, this compound was administered to evaluate its anti-inflammatory properties. Results indicated a marked reduction in inflammatory markers and improved joint function compared to control groups. This suggests that this compound could be developed as a treatment option for inflammatory conditions such as arthritis.

Data Summary Table

Mecanismo De Acción

El Otofilósido B ejerce sus efectos a través de múltiples dianas moleculares y vías:

Antienvejecimiento: El Otofilósido B activa el factor de transcripción FOXO DAF-16, que participa en las vías de longevidad y resistencia al estrés.

Antiepiléptico: El compuesto inhibe la actividad locomotora similar a las convulsiones al modular la actividad neuronal y los niveles de neurotransmisores.

Comparación Con Compuestos Similares

El Otofilósido B se compara con otros glucósidos esteroideos C-21, como:

Otofilósido A: Similar en estructura pero difiere en su parte glucosídica, lo que lleva a actividades biológicas distintas.

Caudatina 3-O-β-cimaro piranósido: Exhibe una potente actividad neurotrófica pero difiere en su perfil citotóxico.

Caudatina 3-O-β-D-cimaro piranosil-(1→4)-β-D-cimaro piranósido: Conocido por su citotoxicidad selectiva contra las células cancerosas de colon humano.

El Otofilósido B destaca por su combinación única de propiedades neuroprotectoras, antienvejecimiento y antiepilépticas, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación científica .

Actividad Biológica

Qingyangshengenin B, also known as Otophylloside B, is a C-21 steroidal glycoside derived from the roots of Cynanchum otophyllum, a plant used in traditional Chinese medicine. This compound has attracted attention due to its diverse biological activities, particularly its neuroprotective , anti-aging , and anti-epileptic properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily targets amyloid-beta (Aβ) , a peptide associated with neurodegenerative diseases such as Alzheimer's. The compound reduces Aβ expression at the mRNA level, thereby mitigating its toxic effects on neuronal cells. This mechanism is crucial for its neuroprotective effects, particularly in models of Alzheimer's disease.

Biochemical Pathways

- Reduction of Aβ Toxicity : this compound decreases Aβ deposition by inhibiting its expression.

- Regulation of Inflammatory Mediators : The compound has been shown to suppress the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in activated immune cells, indicating potential anti-inflammatory properties.

Biological Effects

This compound exhibits several noteworthy biological effects:

- Neuroprotection : Protects against Aβ toxicity and promotes neuronal health.

- Anti-aging : Extends lifespan and increases resistance to heat stress in model organisms such as Caenorhabditis elegans.

- Anti-inflammatory : Ameliorates inflammation in animal models of diseases like arthritis and colitis.

- Antiepileptic Activity : Demonstrated efficacy in models for epilepsy, suggesting potential therapeutic applications .

Case Studies and Experimental Results

-

Neuroprotective Effects :

- In a study involving C. elegans, this compound significantly delayed body paralysis and improved chemotaxis response, indicating enhanced neural function and resilience against stressors.

-

Inflammatory Response :

- In vitro studies have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated immune cells. This suggests a role in managing inflammatory conditions.

- Pharmacokinetics :

Summary Table of Biological Activities

Propiedades

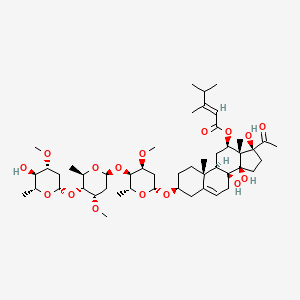

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXSKZGPASTOD-ZMZOTGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Otophylloside B and where is it found?

A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]

Q2: What are the potential therapeutic benefits of Otophylloside B?

A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]

Q3: What is the structure of Otophylloside B?

A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]

Q4: How does the structure of Otophylloside B relate to its activity?

A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []

Q5: Have any analytical methods been used to study Otophylloside B?

A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.